molecular formula C22H17ClN2O4 B2882888 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921891-88-5

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2882888
CAS No.: 921891-88-5
M. Wt: 408.84
InChI Key: RXBZHVASVINWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetically produced organic compound with the molecular formula C24H19ClN2O4 and a molecular weight of 434.87 g/mol. This dibenzo[b,f][1,4]oxazepine derivative is of significant interest in medicinal chemistry research, particularly in the field of oncology. Compounds within this structural class have demonstrated promising activity in stimulating cellular differentiation in models of Acute Myeloid Leukemia (AML), a highly aggressive blood cancer characterized by a block in myeloid differentiation . The 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one core structure, to which this compound is related, has been identified from phenotypic screens for its ability to upregulate the myeloid differentiation marker CD11b in multiple, genetically distinct AML cell lines (e.g., HL-60, THP-1, OCI-AML3), suggesting a potential mechanism of action that may be effective across diverse patient populations . Beyond differentiation therapy, structurally similar dibenzooxazepine derivatives are also investigated as inhibitors of histone deacetylases (HDACs), epigenetic enzymes that play a critical role in gene expression and are validated targets for cancer and neurodegenerative disease research . Other research applications for analogs in this chemical space include exploration as potential agents for neuropathic pain management through sodium channel modulation . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-28-16-6-2-13(3-7-16)10-21(26)24-15-5-9-19-17(12-15)22(27)25-18-11-14(23)4-8-20(18)29-19/h2-9,11-12H,10H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBZHVASVINWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetamide formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives

  • The 5-oxide sulfonyl group further modifies electronic properties, affecting receptor binding kinetics .
  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide :
    The oxygen-based core may improve metabolic stability compared to sulfur-containing analogs, as thiazepines are more prone to oxidative metabolism.

Substituent and Side-Chain Modifications

Acetamide vs. Sulfonamide Derivatives

  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide :
    Replacing the acetamide group with a sulfonamide introduces stronger hydrogen-bonding capacity, which could enhance target affinity but reduce oral bioavailability due to increased polarity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Heteroatom Notable Modifications Reference
This compound Dibenzo-oxazepine 8-Cl, 2-(4-MeOPh)acetamide O Acetamide side chain -
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo-thiazepine 10-Et, 8-COO(4-MeOBn), 5-oxide S Sulfoxide, ester side chain
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo-thiazepine 10-Et, 8-(4-MeOPh)acetamide, 5-oxide S Sulfoxide, ethyl substitution
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo-oxazepine 8-Cl, 2-(4-F-Bz)SO2NH O Sulfonamide side chain

Key Research Findings and Implications

Heteroatom Impact : Oxygen in the oxazepine core may confer metabolic advantages over sulfur-containing thiazepines, though this requires experimental validation.

Synthetic Challenges : Low yields in thiazepine synthesis (e.g., 9% for carboxylate derivatives) highlight the need for optimized protocols for oxazepine-based molecules .

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique dibenzo[b,f][1,4]oxazepine structure and potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a dibenzo[b,f][1,4]oxazepine core with a chloro substituent at the 8-position and an acetamide moiety linked to a 4-methoxyphenyl group. The molecular formula is C23H19ClN2O4C_{23}H_{19}ClN_{2}O_{4}.

Synthesis Pathway:
The synthesis typically involves several key steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core: This is achieved through cyclization reactions involving ortho-substituted benzamides and phenols under acidic conditions.
  • Chlorination: The introduction of chlorine at the 8-position can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Oxidation: The ketone functionality at the 11-position is introduced via oxidation with reagents like potassium permanganate.

2. Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a neuroleptic agent and its interactions with neurotransmitter receptors.

2.1 Pharmacological Properties

Research indicates that this compound exhibits:

  • Antidepressant Activity: Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antipsychotic Properties: Its structural analogs are known for their neuroleptic effects, which could be beneficial in managing psychotic disorders .

The compound's mechanism may involve:

  • Receptor Interaction: It likely interacts with dopamine D2 receptors and serotonin receptors, influencing neurotransmitter release and reuptake.
  • Inhibition of Enzymatic Activity: Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance its pharmacological effects.

3. Case Studies

Several studies have documented the biological effects of related compounds within the dibenzo[b,f][1,4]oxazepine class:

StudyFindings
Hsieh et al., 2012Investigated anti-diabetic activity in related oxazepine derivatives.
Rani et al., 2014Reported on anti-inflammatory and analgesic properties of similar compounds.
Berest et al., 2011Demonstrated antimicrobial and anticancer activities in dibenzo[b,f][1,4]oxazepines.

These studies suggest that the biological activity of this compound may extend beyond neuroleptic effects to include anti-inflammatory and antimicrobial properties.

4. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry. Its unique structural features and potential pharmacological activities warrant comprehensive studies to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions. Key steps include:

  • Cyclocondensation : Formation of the dibenzo[b,f][1,4]oxazepine core via intramolecular cyclization under acidic conditions (e.g., H₂SO₄) .
  • Acetamide coupling : Reaction of the oxazepine intermediate with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Recrystallization or column chromatography (using DCM/hexane gradients) to achieve >95% purity . Optimization focuses on temperature control (60–80°C for cyclocondensation) and solvent selection (DMF for coupling) to maximize yield (reported up to 68%) .

Q. What analytical methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.7–7.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated: 425.8 g/mol; observed: 425.81 g/mol) .
  • X-ray crystallography : For resolving stereochemistry and bond angles (e.g., dihedral angle of 12.3° between oxazepine and acetamide moieties) .

Q. How does the compound’s solubility impact experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<0.1 mg/mL). This necessitates:

  • Use of co-solvents (e.g., PEG-400) for in vitro assays .
  • Sonication or heating (40–50°C) to enhance dissolution in organic phases .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its potential as a histone deacetylase (HDAC) inhibitor?

Methodological approaches include:

  • Enzyme assays : Measure IC₅₀ values against HDAC isoforms (e.g., HDAC1-11) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Cellular validation : Assess acetylation levels of histone H3 (lysine 9/14) via Western blot in cancer cell lines (e.g., MCF-7) .
  • Docking studies : Perform molecular dynamics simulations to predict binding interactions with HDAC catalytic pockets .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2–50 µM) may arise from:

  • Cell line variability : Validate across multiple models (e.g., HT-29, PC-3) .
  • Metabolic stability : Use liver microsomal assays to assess CYP450-mediated degradation .
  • Synergistic effects : Test combinatorial regimens with standard chemotherapeutics (e.g., doxorubicin) .

Q. What catalytic strategies improve synthesis scalability while maintaining enantiomeric purity?

Advanced methods include:

  • Flow chemistry : Continuous-flow reactors reduce reaction times (from 24h to 2h) and improve yield consistency (±3% error) .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) for Pd-mediated coupling to control stereochemistry .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key SAR insights:

  • Chlorine substitution : The 8-Cl group enhances HDAC binding affinity by 3-fold compared to methyl analogs .
  • Methoxy positioning : Para-methoxy on the phenylacetamide improves solubility without compromising activity .
  • Oxazepine modifications : Saturation of the oxazepine ring reduces cytotoxicity in normal cells (e.g., HEK-293) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.